molecular formula C15H17NO2 B14204764 Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate CAS No. 830324-05-5

Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate

Cat. No.: B14204764
CAS No.: 830324-05-5
M. Wt: 243.30 g/mol
InChI Key: ARFUJDHSYNYSQG-UHFFFAOYSA-N
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Description

Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzazepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate typically involves the following steps:

    Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenylacetic acids and amines.

    Esterification: The carboxyl group on the benzazepine ring is esterified using isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate: Known for its unique ester group and potential biological activities.

    4-Methyl-1H-1-benzazepine-5-carboxylic acid: Lacks the ester group, which may affect its biological properties.

    Propan-2-yl 1H-1-benzazepine-5-carboxylate: Similar structure but without the methyl group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific ester and methyl groups, which confer distinct chemical and biological properties compared to other benzazepine derivatives.

Properties

CAS No.

830324-05-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate

InChI

InChI=1S/C15H17NO2/c1-10(2)18-15(17)14-11(3)8-9-16-13-7-5-4-6-12(13)14/h4-10,16H,1-3H3

InChI Key

ARFUJDHSYNYSQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2NC=C1)C(=O)OC(C)C

Origin of Product

United States

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